molecular formula C17H13N5O3S B2912888 2-oxo-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 1904028-14-3

2-oxo-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No. B2912888
CAS RN: 1904028-14-3
M. Wt: 367.38
InChI Key: NKOAIISIDGNTLG-UHFFFAOYSA-N
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Description

The compound “2-oxo-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide” is a derivative of thieno[2,3-d]pyrimidine . Thieno[2,3-d]pyrimidines are known for their significant biological activities and are considered fruitful targets for cancer control .


Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidine derivatives involves the use of morpholine-based compounds . A general procedure for the preparation of 4-chlorothieno[2,3-d]pyrimidine derivatives involves cooling a mixture of the appropriate respective thieno[2,3-d] pyrimidin-4-one derivatives and POCl3 to 0 °C in an ice bath during the addition of POCl3 .


Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidine derivatives has been studied using quantum chemical calculations . The calculations were performed in terms of the HF and DFT (B3LYP) approximations in the 3-21G basis set .


Chemical Reactions Analysis

The quantum chemical calculations of the energies, electronic structures, and geometries for the products and intermediates of the ipso-nitration of 5,6-dimethyl-substituted 2-oxo- and 2-thioxothieno[2,3-d]pyrimidin-4-ones were performed .


Physical And Chemical Properties Analysis

The physical and chemical properties of thieno[2,3-d]pyrimidine derivatives can be determined using quantum chemical studies . These studies provide insights into the energies, electronic structures, and geometries of these compounds .

Mechanism of Action

Thieno[2,3-d]pyrimidine derivatives are designed and synthesized as anti-PI3K agents . PI3K is a lipid kinase involved in cancer progression, making it a fruitful target for cancer control . The antiproliferative activity of these compounds on NCI 60 cell lines and their enzymatic activity against PI3K isoforms were evaluated .

Future Directions

Thieno[2,3-d]pyrimidine derivatives have shown promise as potential anti-cancer agents . Future research could focus on optimizing these compounds to serve as new chemical entities for discovering new anticancer agents . Further studies could also explore their potential application in the treatment of other diseases.

properties

IUPAC Name

2-oxo-N-[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]-1H-1,8-naphthyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O3S/c23-14(12-8-10-2-1-4-18-13(10)21-15(12)24)19-5-6-22-9-20-16-11(17(22)25)3-7-26-16/h1-4,7-9H,5-6H2,(H,19,23)(H,18,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKOAIISIDGNTLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC(=O)C(=C2)C(=O)NCCN3C=NC4=C(C3=O)C=CS4)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-oxo-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide

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